molecular formula C11H11ClN2O3 B14210403 3-Cyclohexen-1-ol, 5-(6-chloro-3-pyridinyl)-4-nitro-, (1R,5R)- CAS No. 820215-80-3

3-Cyclohexen-1-ol, 5-(6-chloro-3-pyridinyl)-4-nitro-, (1R,5R)-

Katalognummer: B14210403
CAS-Nummer: 820215-80-3
Molekulargewicht: 254.67 g/mol
InChI-Schlüssel: ACLKDAQMOVOQIJ-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclohexen-1-ol, 5-(6-chloro-3-pyridinyl)-4-nitro-, (1R,5R)- is a complex organic compound that features a cyclohexene ring, a pyridine ring with a chlorine substituent, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexen-1-ol, 5-(6-chloro-3-pyridinyl)-4-nitro-, (1R,5R)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions.

    Introduction of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Addition of the nitro group: Nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

    Chlorination of the pyridine ring: This can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexene ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Medicine

    Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-Cyclohexen-1-ol, 5-(6-chloro-3-pyridinyl)-4-nitro-, (1R,5R)- would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyridine ring might participate in coordination with metal ions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyclohexen-1-ol, 5-(3-pyridinyl)-4-nitro-: Lacks the chlorine substituent.

    3-Cyclohexen-1-ol, 5-(6-chloro-3-pyridinyl)-4-amino-: Has an amino group instead of a nitro group.

    3-Cyclohexen-1-ol, 5-(6-chloro-2-pyridinyl)-4-nitro-: Different position of the pyridine ring substituent.

Uniqueness

The presence of both the nitro group and the chlorine-substituted pyridine ring in 3-Cyclohexen-1-ol, 5-(6-chloro-3-pyridinyl)-4-nitro-, (1R,5R)- makes it unique, potentially offering distinct reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

820215-80-3

Molekularformel

C11H11ClN2O3

Molekulargewicht

254.67 g/mol

IUPAC-Name

(1R,5R)-5-(6-chloropyridin-3-yl)-4-nitrocyclohex-3-en-1-ol

InChI

InChI=1S/C11H11ClN2O3/c12-11-4-1-7(6-13-11)9-5-8(15)2-3-10(9)14(16)17/h1,3-4,6,8-9,15H,2,5H2/t8-,9-/m1/s1

InChI-Schlüssel

ACLKDAQMOVOQIJ-RKDXNWHRSA-N

Isomerische SMILES

C1C=C([C@H](C[C@@H]1O)C2=CN=C(C=C2)Cl)[N+](=O)[O-]

Kanonische SMILES

C1C=C(C(CC1O)C2=CN=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.